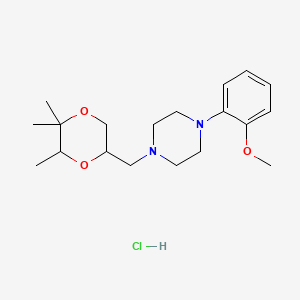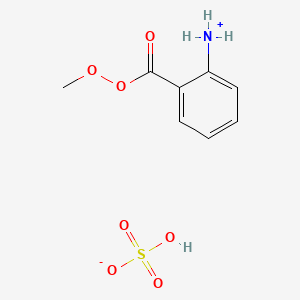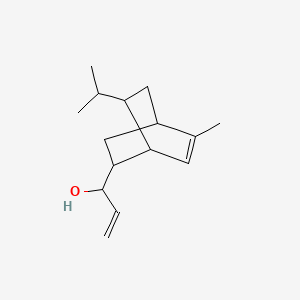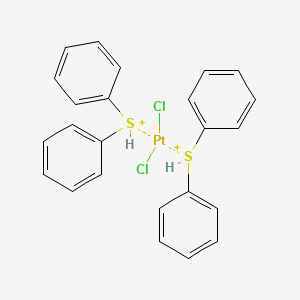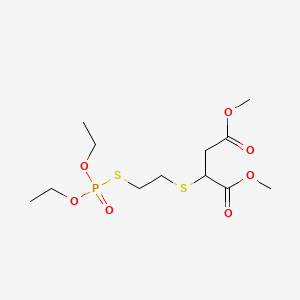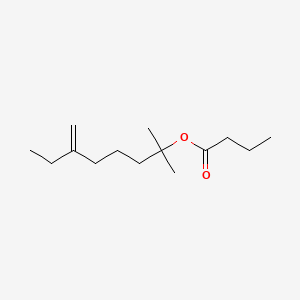
1,1-Dimethyl-5-methyleneheptyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-5-methyleneheptyl butyrate is an organic compound with the molecular formula C14H26O2 It is a butyrate ester, characterized by the presence of a butanoic acid moiety esterified with a 1,1-dimethyl-5-methyleneheptyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-5-methyleneheptyl butyrate typically involves the esterification of butanoic acid with 1,1-dimethyl-5-methyleneheptanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes. These processes utilize fixed-bed reactors with acid catalysts to achieve high conversion rates and selectivity. The use of azeotropic distillation can help in the efficient removal of water, driving the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-5-methyleneheptyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used, but can include a wide range of functionalized organic compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-5-methyleneheptyl butyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies related to ester metabolism and enzymatic hydrolysis.
Medicine: Research into its potential pharmacological properties, including its effects on metabolic pathways, is ongoing.
Industry: It is used in the formulation of fragrances and flavorings due to its ester functionality.
Wirkmechanismus
The mechanism by which 1,1-Dimethyl-5-methyleneheptyl butyrate exerts its effects involves its interaction with various molecular targets. In biological systems, esters like this compound are often hydrolyzed by esterases to produce the corresponding alcohol and acid. These metabolites can then participate in various metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethyl-5-methyleneheptyl acetate
- 1,1-Dimethyl-5-methyleneheptyl propionate
- 1,1-Dimethyl-5-methyleneheptyl valerate
Uniqueness
1,1-Dimethyl-5-methyleneheptyl butyrate is unique due to its specific ester group and the presence of a methylene group at the 5-position of the heptyl chain. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar esters.
Eigenschaften
CAS-Nummer |
96846-67-2 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
(2-methyl-6-methylideneoctan-2-yl) butanoate |
InChI |
InChI=1S/C14H26O2/c1-6-9-13(15)16-14(4,5)11-8-10-12(3)7-2/h3,6-11H2,1-2,4-5H3 |
InChI-Schlüssel |
PGZPJUINMYJERW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)(C)CCCC(=C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





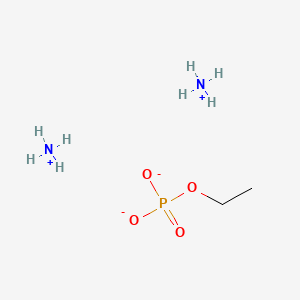
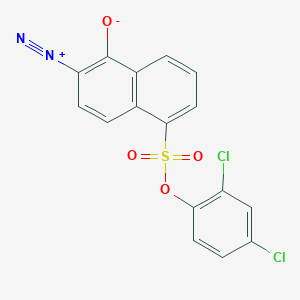
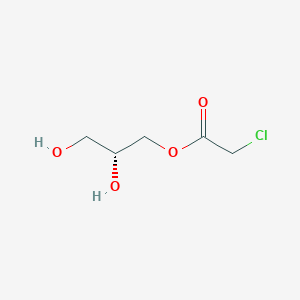
![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)
